molecular formula C4H9FN2 B6360155 4-Fluoro-4-methylpyrazolidine CAS No. 144758-30-5

4-Fluoro-4-methylpyrazolidine

Cat. No. B6360155
CAS RN: 144758-30-5
M. Wt: 104.13 g/mol
InChI Key: YLOFXNSABQJLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-4-methylpyrazolidine (4FMP) is an organic compound with the molecular formula C5H7FN2. It is a colorless, volatile liquid with a pungent odor and a melting point of -18°C. 4FMP is used as a reagent in organic synthesis and as a catalyst in the manufacture of pharmaceuticals. It is also used in the production of a variety of other chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylpyrazolidine is not fully understood. It is believed to act as a Lewis acid, which is a type of chemical species that can accept electrons from other molecules. This allows it to act as a catalyst in a variety of reactions. It is believed to be a stronger Lewis acid than other pyrazolidines, which is why it is often used as a catalyst in organic synthesis.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on the body. However, it is important to note that this compound is a volatile liquid and should be handled with care.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Fluoro-4-methylpyrazolidine in laboratory experiments is its ability to act as a catalyst in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, this compound is a volatile liquid and should be handled with care. It is also not very soluble in water, so it is important to use a suitable solvent for reactions involving this compound.

Future Directions

Future research could focus on improving the synthesis of 4-Fluoro-4-methylpyrazolidine and developing new ways to use it as a catalyst in organic synthesis. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to explore its potential applications in the synthesis of new molecules. Finally, further research could be conducted to determine the safety of this compound and to explore its potential uses in the medical field.

Synthesis Methods

4-Fluoro-4-methylpyrazolidine can be synthesized by the reaction of ethyl cyanoacetate and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields this compound and sodium chloride as the by-products. The reaction is usually conducted at room temperature, although higher temperatures can be used to increase the rate of reaction.

Scientific Research Applications

4-Fluoro-4-methylpyrazolidine has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and resins. It has also been used in the synthesis of biologically active molecules, such as peptides and nucleic acids. In addition, this compound has been used in the synthesis of polymers and in the production of polyurethane foam.

properties

IUPAC Name

4-fluoro-4-methylpyrazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FN2/c1-4(5)2-6-7-3-4/h6-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOFXNSABQJLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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